molecular formula C21H20N2O5S2 B2369988 ethyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate CAS No. 1116082-67-7

ethyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate

Cat. No.: B2369988
CAS No.: 1116082-67-7
M. Wt: 444.52
InChI Key: ZHXGSHWBGZEFKB-UHFFFAOYSA-N
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Description

ethyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thienyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Thienyl Group Introduction: The oxadiazole intermediate is then subjected to a coupling reaction with a thienyl derivative, often using palladium-catalyzed cross-coupling reactions.

    Piperidine Ring Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ethyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thienyl group may contribute to the compound’s binding affinity and specificity, while the piperidine ring can enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic Acid: Shares the aromatic ring structure but lacks the oxadiazole and piperidine rings.

    4-Methoxyphenethylamine: Contains the methoxyphenyl group but differs in the rest of the structure.

    4,4’-Dichlorobenzophenone: Features a similar aromatic system but lacks the heterocyclic rings.

Uniqueness

ethyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the oxadiazole ring, in particular, distinguishes it from many other compounds and contributes to its versatility in various applications.

Properties

IUPAC Name

ethyl 3-[[3-[benzenesulfonyl(methyl)amino]thiophene-2-carbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-3-28-21(25)15-8-7-9-16(14-15)22-20(24)19-18(12-13-29-19)23(2)30(26,27)17-10-5-4-6-11-17/h4-14H,3H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXGSHWBGZEFKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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